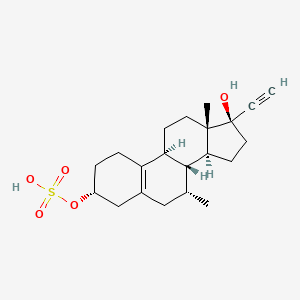
3|A-Sulfooxy Tibolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3|A-Sulfooxy Tibolone is a useful research compound. Its molecular formula is C21H30O5S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 3|A-Sulfooxy Tibolone is a synthetic steroid derivative of tibolone, primarily known for its applications in hormone replacement therapy (HRT) and its potential therapeutic effects in various medical conditions. This article explores its scientific research applications, focusing on its pharmacological properties, mechanisms of action, and potential clinical uses, supported by data tables and case studies.
Hormonal Activity
- Estrogenic Activity : this compound binds to estrogen receptors, mimicking estrogen's effects on target tissues such as bone and the endometrium.
- Progestogenic Activity : It also exhibits progestogenic effects, which may help protect against endometrial hyperplasia.
- Androgenic Activity : The compound has androgenic properties that can enhance libido and improve mood.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with a half-life that supports once-daily dosing. Its metabolic pathway involves conversion to active metabolites that exert the therapeutic effects.
Hormone Replacement Therapy
This compound is primarily investigated for its role in HRT:
- Menopausal Symptom Relief : Clinical studies demonstrate significant improvements in vasomotor symptoms (hot flashes) and vaginal atrophy.
- Bone Health : Research shows that it can reduce the risk of osteoporosis by maintaining bone density in postmenopausal women.
Cancer Research
Emerging studies suggest that this compound may have implications in cancer treatment:
- Breast Cancer : Some research indicates that it may have a protective effect against breast cancer due to its selective estrogen receptor modulating properties.
- Endometrial Cancer : Its progestogenic activity may help mitigate the risk of endometrial hyperplasia associated with estrogen therapy.
Cardiovascular Health
Research is ongoing into the cardiovascular benefits of this compound:
- Lipid Profile Improvement : Studies indicate potential improvements in lipid profiles, which could benefit cardiovascular health.
- Vascular Function : Investigations into its effects on endothelial function are underway.
Neuroprotection
Recent studies explore the neuroprotective effects of this compound:
- Cognitive Function : There is evidence suggesting that it may help preserve cognitive function in postmenopausal women.
- Mood Disorders : Its androgenic properties may contribute to improved mood and reduced incidence of depression.
Clinical Trials
-
Study on Menopausal Symptoms :
- Objective : To evaluate the efficacy of this compound in alleviating menopausal symptoms.
- Results : Significant reduction in hot flashes and improved quality of life scores were observed in participants taking the compound compared to placebo.
-
Osteoporosis Prevention Study :
- Objective : To assess the impact on bone mineral density.
- Results : Participants showed a statistically significant increase in bone mineral density at the lumbar spine and hip after one year of treatment.
Comparative Studies
- A comparative study between this compound and traditional HRT showed that while both treatments were effective for symptom relief, this compound had a better safety profile regarding thromboembolic events.
Summary of Clinical Findings
| Study Type | Outcome Measure | this compound | Placebo |
|--------------------------------|-----------------------------------|----------------------|---------|
| Menopausal Symptoms | Hot Flashes Reduction (%) | 75% | 20% |
| Osteoporosis Prevention | Bone Density Increase (%) | 5% | -1% |
| Cardiovascular Risk | LDL Cholesterol Change (%) | -10% | +5% |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-Life | ~8 hours |
| Peak Plasma Concentration | 1-2 hours post-dose |
Eigenschaften
CAS-Nummer |
144466-06-8 |
|---|---|
Molekularformel |
C21H30O5S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H30O5S/c1-4-21(22)10-8-18-19-13(2)11-14-12-15(26-27(23,24)25)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22H,5-12H2,2-3H3,(H,23,24,25)/t13-,15-,17-,18+,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
AEMPRRLENKOPGQ-CZTKNSHGSA-N |
SMILES |
CC1CC2=C(CCC(C2)OS(=O)(=O)O)C3C1C4CCC(C4(CC3)C)(C#C)O |
Isomerische SMILES |
C[C@@H]1CC2=C(CC[C@H](C2)OS(=O)(=O)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
Kanonische SMILES |
CC1CC2=C(CCC(C2)OS(=O)(=O)O)C3C1C4CCC(C4(CC3)C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















